methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-oxo-5,6-dihydropyrrolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5-3-11-8(12)7(5)10-4-6/h2,4H,3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZQERQVDIUZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=O)NC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolopyrazine derivatives often involves cyclization, ring annulation, and cycloaddition reactions . The exact synthetic route and reaction conditions can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Scientific Research Applications
Synthetic Routes
The synthesis of Me-OPCP typically involves several methods:
- Cyclization : Involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the pyrrolo[3,4-b]pyridine core.
- Esterification : The resulting carboxylic acid is esterified with methanol in the presence of a strong acid catalyst.
- Optimized Industrial Production : Uses continuous flow reactors for consistency and high yields.
Pharmacology
Me-OPCP has been studied for its potential as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. This modulation could influence cognitive functions and may offer therapeutic benefits for conditions such as schizophrenia and other cognitive disorders.
Antimicrobial Activity
Research indicates that derivatives of Me-OPCP exhibit significant antibacterial, antifungal, and antiviral activities. These properties make it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Pyrrolopyrazine derivatives related to Me-OPCP have shown promising anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have documented the applications of Me-OPCP in various fields:
- Cognitive Disorders : Preliminary studies suggest that compounds similar to Me-OPCP may enhance cognitive function by modulating cholinergic signaling pathways.
- Cancer Research : Investigations into its anticancer properties have shown promise in inhibiting tumor growth through targeted enzyme inhibition.
- Microbial Resistance : The compound's antimicrobial properties are being explored to combat resistant strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For instance, it may inhibit certain enzymes or interact with specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between methyl 7-oxo-pyrrolo[3,4-b]pyridine-3-carboxylate and related compounds from the evidence:
Key Structural and Functional Differences:
The furo[3,4-b]pyridine analog () replaces a pyrrole ring with a furan, introducing oxygen-mediated polarity .
Substituent Effects: Ester Groups: Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Ethyl esters in pyrazolo derivatives (Evidences 1-3) may offer longer half-lives in vivo . Aromatic Substituents: Phenyl, quinolinyl, and nitrophenyl groups (Evidences 1, 6) enhance π-π stacking but may reduce solubility . Electron-Withdrawing Groups: The nitro group in ’s compound could increase reactivity or bioactivity .
Physicochemical Properties :
- Melting points for pyrazolo derivatives range from 230–251°C, reflecting crystalline stability due to planar aromatic systems .
- Yields vary significantly (50–86%), with electron-donating substituents (e.g., methyl in ) improving reaction efficiency .
Biological Relevance :
- The furo-pyridine analog () has a reported biological activity score of "85," though the assay context is unclear .
- Commercial availability of trifluoromethyl-pyrrolo-pyridine () and dione derivatives () suggests pharmacological interest, though specific data are lacking .
Research Implications and Gaps
- Synthetic Optimization : The target compound’s synthesis could adopt strategies from pyrazolo derivatives (e.g., cyclocondensation with methylamine or aryl amines) .
- Structure-Activity Relationships (SAR) : Comparative studies are needed to evaluate how the pyrrolo-pyridine core and substituents affect bioactivity versus pyrazolo/furo analogs.
- Analytical Data : Missing data (e.g., melting point, spectral characterization) for the target compound limit direct comparisons.
Biological Activity
Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate is a compound belonging to the pyrrolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Pyrrolo[3,4-b]pyridine Derivatives
Pyrrolo[3,4-b]pyridine derivatives have been studied extensively due to their potential as therapeutic agents. The structural features of these compounds contribute to their varied biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. The presence of specific functional groups in the pyrrolo[3,4-b]pyridine framework can significantly influence their pharmacological profiles.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that this compound inhibits the proliferation of various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound showed moderate cytotoxic effects against ovarian cancer cells while exhibiting lower toxicity towards non-cancerous cells.
- Mechanism of Action : The anticancer activity is thought to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.15 µM |
| Escherichia coli | 3.13 µM |
These findings suggest that this compound may serve as a lead compound for developing new antibiotics.
3. Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases:
- Mechanism : It is believed to exert protective effects by modulating oxidative stress and inflammatory pathways in neuronal cells.
- In Vivo Studies : Animal studies have shown that administration of the compound can improve cognitive function in models of Alzheimer's disease.
Case Studies
Several case studies highlight the biological activities of this compound:
- Study on Anticancer Activity : A recent study assessed the compound's efficacy against breast cancer cell lines. Results showed an IC50 value in the low micromolar range (6–22 μM), indicating potent anticancer activity compared to standard chemotherapeutics.
- Antimicrobial Evaluation : Another investigation focused on its antibacterial efficacy against resistant strains of bacteria. The compound demonstrated significant inhibition with MIC values significantly lower than those of existing antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Functional Groups : The presence of a carboxylate group enhances solubility and bioavailability.
- Pyrrole and Pyridine Rings : These rings are crucial for interacting with biological targets.
Q & A
Q. What are the optimal synthetic routes for methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step protocols, such as cyclization of substituted pyridine precursors or coupling reactions with ester-containing moieties. For example, analogous pyrrolo-pyridine derivatives have been synthesized via nucleophilic substitution followed by catalytic hydrogenation . Key variables include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd/C for hydrogenation). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) and validated by HPLC with UV detection (≥95% purity threshold) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and ester group integrity. Aromatic protons in the pyrrolo-pyridine core typically appear as doublets (δ 6.8–8.2 ppm) .
- IR Spectroscopy: Stretching frequencies for carbonyl groups (C=O, ~1700 cm) and lactam (C=O, ~1650 cm) distinguish structural motifs .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis resolves bond angles and torsional strain, critical for confirming fused-ring geometry .
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
Methodological Answer:
- Antioxidant Activity: DPPH radical scavenging assays (IC determination) with Trolox as a positive control .
- Enzyme Inhibition: Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green phosphate detection) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM range) .
Advanced Research Questions
Q. How does the compound’s crystal structure inform its reactivity and intermolecular interactions?
Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (e.g., N–H···O=C interactions) and π-π stacking distances (3.5–4.0 Å), which influence solubility and stability. For example, analogous compounds exhibit planar fused-ring systems that enhance stacking in hydrophobic environments, impacting drug delivery . Torsional angles in the pyrrolidine ring (e.g., 10–15° deviation from planarity) correlate with conformational flexibility and binding affinity .
Q. How can researchers design experiments to assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental Persistence: Hydrolysis studies under varying pH (4–9) and UV irradiation to quantify degradation half-lives .
- Bioaccumulation: Partition coefficients (log P) measured via shake-flask methods, with octanol-water systems predicting lipid membrane penetration .
- Ecotoxicology: Daphnia magna acute toxicity tests (48-h LC) and algal growth inhibition assays (OECD 201 guidelines) .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Dose-Response Reproducibility: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite Interference: Use LC-MS/MS to identify active metabolites in cell lysates, which may explain discrepancies between in vitro and in vivo results .
- Structural Analog Comparison: Benchmark activity against known pyrrolo-pyridine derivatives (e.g., methyl vs. ethyl ester analogs) to isolate substituent effects .
Q. What computational approaches are effective for predicting the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., kinase domains) using GROMACS, with force fields parameterized for heterocycles .
- QSAR Modeling: Train models on pyrrolo-pyridine derivatives to correlate substituent electronegativity with bioactivity .
Data Contradiction Analysis
Q. How should researchers address conflicting data on synthetic yields from different methodologies?
Methodological Answer:
- Reaction Monitoring: Use in situ IR or H NMR to track intermediate formation and identify side reactions (e.g., ester hydrolysis) .
- Scale-Up Effects: Compare yields at milligram vs. gram scales; agitation rate and heat transfer limitations often reduce efficiency in larger batches .
- Catalyst Screening: Test Pd/C vs. Raney Ni in hydrogenation steps; catalyst poisoning by sulfur impurities may explain yield drops .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
